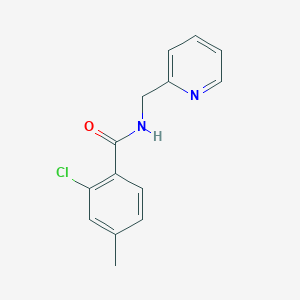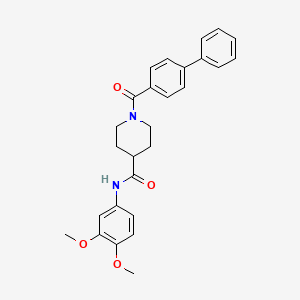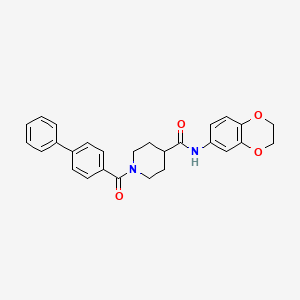![molecular formula C27H32N2O2 B3447845 1-(4-biphenylylcarbonyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B3447845.png)
1-(4-biphenylylcarbonyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide
Overview
Description
1-(4-biphenylylcarbonyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide, also known as BAY 59-3074, is a potent and selective cannabinoid receptor type 1 (CB1) antagonist. It was first synthesized in 2005 by researchers at Bayer Pharmaceuticals and has since been studied extensively for its potential therapeutic applications.
Mechanism of Action
1-(4-biphenylylcarbonyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide 59-3074 acts as a selective antagonist of the CB1 receptor, which is primarily expressed in the central nervous system and plays a key role in regulating appetite, metabolism, and reward pathways. By blocking the activity of this receptor, 1-(4-biphenylylcarbonyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide 59-3074 reduces the effects of endocannabinoids, which are naturally occurring compounds that activate the CB1 receptor.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide 59-3074 has been shown to have several biochemical and physiological effects, including reducing food intake and body weight, improving glucose metabolism and insulin sensitivity, and reducing drug-seeking behavior. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-biphenylylcarbonyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide 59-3074 in lab experiments is its high potency and selectivity for the CB1 receptor, which allows for precise manipulation of this pathway. However, one limitation is that it may not fully replicate the effects of endocannabinoids, which can have additional effects beyond CB1 receptor activation.
Future Directions
There are several potential future directions for research on 1-(4-biphenylylcarbonyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide 59-3074, including:
1. Further studies on its potential therapeutic applications in the treatment of obesity, metabolic disorders, and drug addiction.
2. Investigation of its effects on other physiological systems beyond the central nervous system, such as the immune system or the gastrointestinal tract.
3. Development of more selective CB1 receptor antagonists with improved pharmacokinetic properties.
4. Exploration of its potential as a tool for studying the endocannabinoid system and its role in various physiological processes.
In conclusion, 1-(4-biphenylylcarbonyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide 59-3074 is a potent and selective CB1 receptor antagonist with potential therapeutic applications in the treatment of obesity, metabolic disorders, and drug addiction. Its mechanism of action involves blocking the activity of the CB1 receptor, which plays a key role in regulating appetite, metabolism, and reward pathways. While it has several advantages for use in lab experiments, there are also limitations to its use. Future research directions include further exploration of its therapeutic potential and its effects on other physiological systems.
Scientific Research Applications
1-(4-biphenylylcarbonyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide 59-3074 has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, metabolic disorders, and drug addiction. It has been shown to reduce food intake and body weight in animal models, as well as improve glucose metabolism and insulin sensitivity. Additionally, it has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(4-phenylbenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2/c30-26(28-18-15-21-7-3-1-4-8-21)24-16-19-29(20-17-24)27(31)25-13-11-23(12-14-25)22-9-5-2-6-10-22/h2,5-7,9-14,24H,1,3-4,8,15-20H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNTZHWESDGKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(4-phenylbenzoyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 5-acetyl-2-[(4-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3447768.png)
![5-(3,4-dimethoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3447769.png)

![1-{[4-(diphenylmethyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B3447779.png)

![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B3447799.png)
![N-(2-fluorophenyl)-2-[(4-oxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3447807.png)
![N-[4-(dimethylamino)phenyl]-2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3447813.png)

![2-(3,4-dimethoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B3447824.png)


![ethyl 4-{[4-(2-ethoxy-2-oxoethoxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B3447868.png)